N-benzyl-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure consists of a thiazole ring substituted with a benzyl group and a phenylamino group, making it a valuable molecule in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(phenylamino)thiazole-4-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-halo ketones with thiourea or thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenylamino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(phenylamino)thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with DNA, potentially causing DNA damage and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Thiazole-4-carboxamide: Exhibits antiviral and anticancer activities.
Benzylthiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: N-benzyl-2-(phenylamino)thiazole-4-carboxamide stands out due to its unique combination of a benzyl group and a phenylamino group on the thiazole ring. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-anilino-N-benzyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-11-13-7-3-1-4-8-13)15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUQNWBIBESLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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